N-Acetyl-S-(2-carboxyethyl)-L-cysteine
N-Acetyl-S-(2-carboxyethyl)-L-cysteine
Brand Name:
Vulcanchem
CAS No.:
51868-61-2
VCID:
VC20788056
InChI:
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1
SMILES:
CC(=O)NC(CSCCC(=O)O)C(=O)O
Molecular Formula:
C8H13NO5S
Molecular Weight:
235.26 g/mol
N-Acetyl-S-(2-carboxyethyl)-L-cysteine
CAS No.: 51868-61-2
Cat. No.: VC20788056
Molecular Formula: C8H13NO5S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51868-61-2 |
|---|---|
| Molecular Formula | C8H13NO5S |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1 |
| Standard InChI Key | CLQPFBSYILTXKI-LURJTMIESA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
| SMILES | CC(=O)NC(CSCCC(=O)O)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSCCC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator